4-(furan-2-ylmethyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol
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Description
4-(furan-2-ylmethyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C12H16N4OS and its molecular weight is 264.35. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
- Research has shown that derivatives of 1,2,4-triazole, including those similar to 4-(furan-2-ylmethyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol, exhibit significant antimicrobial activities. These compounds have been synthesized and tested against various microorganisms, displaying activity against tested strains (Başoğlu et al., 2013).
Synthesis and Structural Analysis
- Studies involving the synthesis of similar triazole derivatives have been conducted to explore their potential applications. For instance, the synthesis process involves starting from furan-2-carbohydrazide and involves several steps to obtain triazole compounds with various substituents (Koparır et al., 2005). These synthetic methodologies are crucial for developing new compounds with potential therapeutic uses.
Corrosion Inhibition
- Azomethine functionalized triazole derivatives, similar to the compound of interest, have been studied for their corrosion inhibition properties. These studies reveal that such compounds can effectively protect mild steel in acidic environments, demonstrating their potential in industrial applications (Murmu et al., 2020).
Properties
IUPAC Name |
4-(furan-2-ylmethyl)-3-piperidin-1-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS/c18-12-14-13-11(15-6-2-1-3-7-15)16(12)9-10-5-4-8-17-10/h4-5,8H,1-3,6-7,9H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDJUHMVHDCHKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NNC(=S)N2CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.